

GSK319347A selectivity profiling against other kinases

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Compound of Interest

Compound Name: GSK319347A

Cat. No.: B1672380

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GSK319347A: A Comparative Guide to Kinase Selectivity

GSK319347A is recognized as a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ), two key regulators of the interferon signaling pathway.[1][2] Understanding its selectivity profile against a broader range of kinases is crucial for researchers and drug development professionals to assess its potential for on-target efficacy and off-target effects. This guide provides a comparative analysis of **GSK319347A**'s performance against other kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of GSK319347A

The selectivity of **GSK319347A** has been characterized against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of its potency.

Kinase Target	IC50 (nM)
TBK1	93
IKKε	469
IKK2	790
IKKα	>100-fold less potent than IKKε
IKKβ	>100-fold less potent than IKKε
CDK2	Excellent selectivity noted
AurB	Excellent selectivity noted

Data sourced from multiple vendors and publications.[\[1\]](#)[\[2\]](#)[\[3\]](#)

As the data indicates, **GSK319347A** is most potent against TBK1, followed by IKKε and IKK2. [\[1\]](#)[\[2\]](#) It exhibits significant selectivity over other IKK isoforms, such as IKKα and IKKβ, with over 100-fold greater potency for IKKε. Furthermore, it has demonstrated excellent selectivity against the cell-cycle kinases CDK2 and Aurora B (AurB).[\[1\]](#)[\[3\]](#)

Experimental Protocol for Kinase Selectivity Profiling

To determine the kinase selectivity of a compound like **GSK319347A**, a common method is a biochemical kinase assay. The following protocol outlines a representative procedure using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 values of **GSK319347A** against a panel of kinases.

Materials:

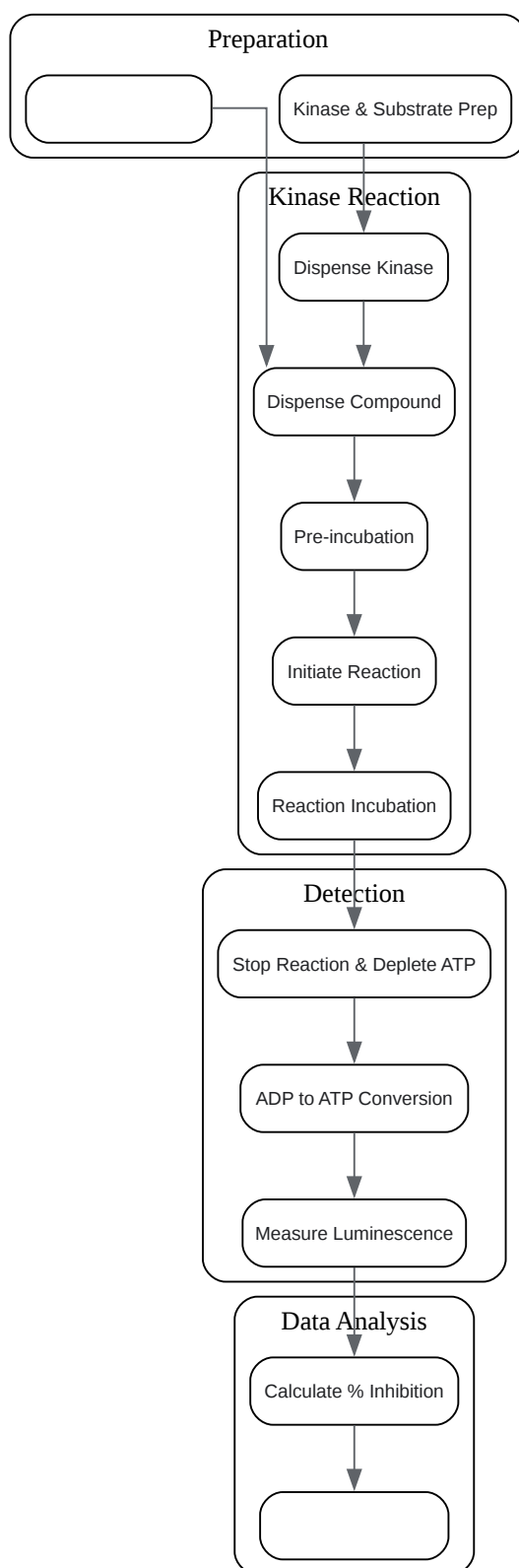
- **GSK319347A** compound
- Recombinant human kinases

- Kinase-specific substrates and cofactors
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of **GSK319347A** in DMSO. Typically, a 10-point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 µM).
- Kinase Reaction:
 - Add 2 µL of the appropriate kinase working stock to each well of a 384-well plate.
 - Add 1 µL of the diluted **GSK319347A** or vehicle (DMSO) to the respective wells.
 - Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
 - Initiate the kinase reaction by adding 2 µL of the ATP/Substrate working stock.
 - Incubate the reaction mixture for 60 minutes at room temperature.
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-driven reaction that produces light.

- Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
 - Calculate the percent inhibition for each concentration of **GSK319347A** relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

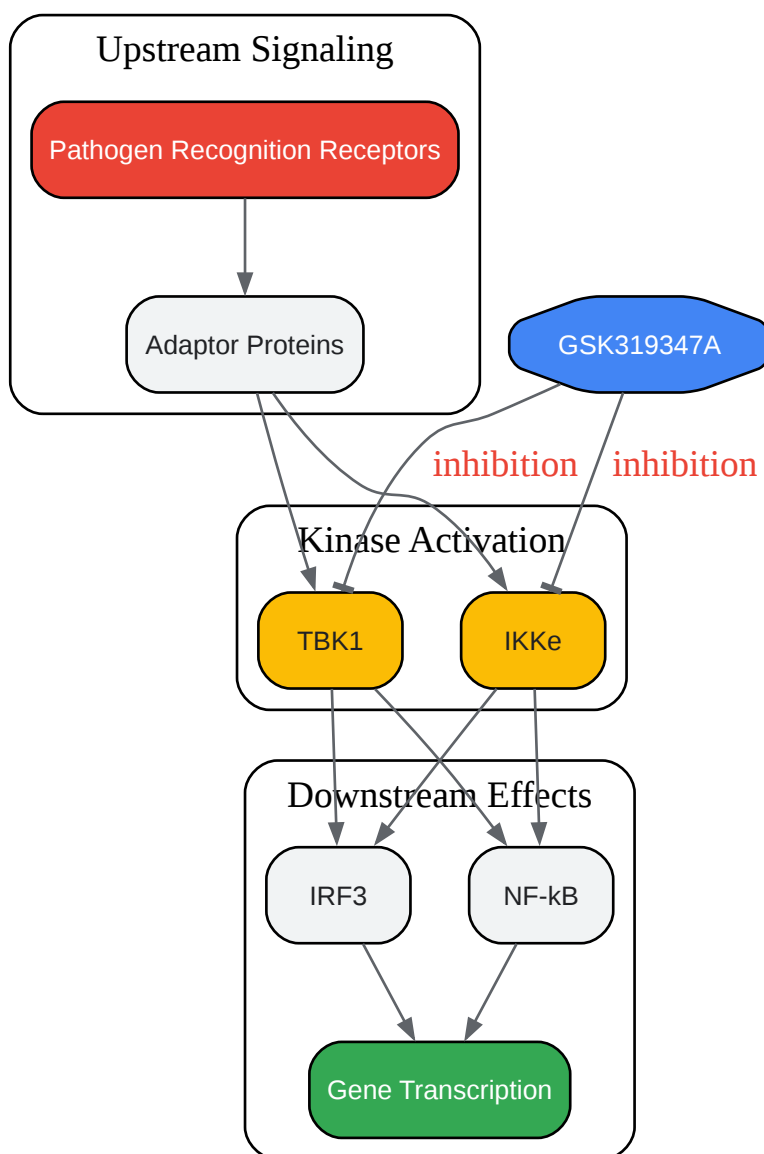


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Kinase Selectivity Profiling Workflow

Signaling Pathway Context

GSK319347A's primary targets, TBK1 and IKK ϵ , are non-canonical I κ B kinases that play a crucial role in the innate immune response, particularly in the activation of the transcription factor IRF3 and the subsequent production of type I interferons. They are also involved in the activation of the NF- κ B pathway. The diagram below illustrates a simplified view of this signaling pathway and the points of inhibition by **GSK319347A**.



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Simplified Innate Immune Signaling Pathway

Conclusion

GSK319347A is a potent inhibitor of TBK1 and IKK ϵ with a defined selectivity profile. While it demonstrates some activity against IKK2, it is highly selective against other kinases such as IKK α , IKK β , CDK2, and AurB. This selectivity is a critical attribute, as off-target kinase inhibition can lead to unintended cellular effects.[4][5] The provided experimental workflow offers a standardized approach for researchers to conduct their own kinase selectivity profiling and validate these findings. Understanding the position of TBK1 and IKK ϵ in signaling pathways further contextualizes the functional consequences of inhibition by **GSK319347A**. Researchers should consider this selectivity profile when designing experiments and interpreting results to ensure that the observed biological effects are attributable to the intended targets.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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